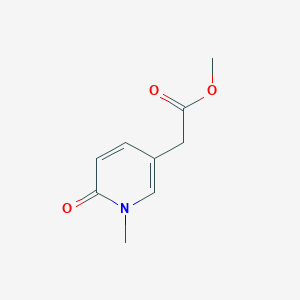
(2r)-2-Amino-3-methyl-N-(1-phenylpropyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-Amino-3-methyl-N-(1-phenylpropyl)butanamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, featuring an amino group, a methyl group, and a phenylpropyl group, makes it an interesting subject for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-methyl-N-(1-phenylpropyl)butanamide can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. This reaction typically occurs in the presence of a base such as potassium carbonate and an organic solvent like dichloromethane . Another method involves the reductive amination of ketones with amines, using reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using environmentally friendly and cost-effective methods. One such method includes the use of water as a solvent and mild reaction conditions to minimize environmental impact . This approach not only reduces the use of hazardous chemicals but also ensures high yields and purity of the final product.
化学反应分析
Types of Reactions
(2R)-2-Amino-3-methyl-N-(1-phenylpropyl)butanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, alcohols, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
科学研究应用
(2R)-2-Amino-3-methyl-N-(1-phenylpropyl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
作用机制
The mechanism of action of (2R)-2-Amino-3-methyl-N-(1-phenylpropyl)butanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways such as the MAPK and Akt pathways . These interactions can result in various biological effects, including anti-cancer and neuroprotective activities.
相似化合物的比较
Similar Compounds
(2R)-1-Phenyl-N-propyl-2-pentanamine: Shares a similar phenylpropyl group but differs in the position of the amino group.
Phenethylamine derivatives: These compounds have a similar phenyl group but differ in the length and substitution of the carbon chain.
Pyrrolidine derivatives: These compounds feature a nitrogen-containing ring structure and exhibit similar biological activities.
Uniqueness
(2R)-2-Amino-3-methyl-N-(1-phenylpropyl)butanamide stands out due to its unique combination of functional groups and chiral center, which contribute to its distinct chemical and biological properties
属性
分子式 |
C14H22N2O |
|---|---|
分子量 |
234.34 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-methyl-N-(1-phenylpropyl)butanamide |
InChI |
InChI=1S/C14H22N2O/c1-4-12(11-8-6-5-7-9-11)16-14(17)13(15)10(2)3/h5-10,12-13H,4,15H2,1-3H3,(H,16,17)/t12?,13-/m1/s1 |
InChI 键 |
SJKGDKJVMHLPIT-ZGTCLIOFSA-N |
手性 SMILES |
CCC(C1=CC=CC=C1)NC(=O)[C@@H](C(C)C)N |
规范 SMILES |
CCC(C1=CC=CC=C1)NC(=O)C(C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


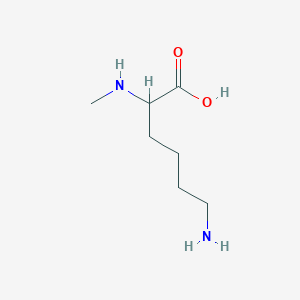
![4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylicacid](/img/structure/B15328648.png)
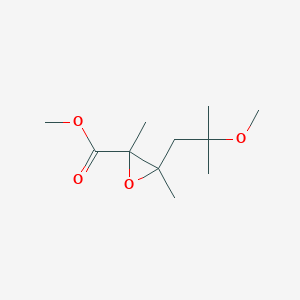
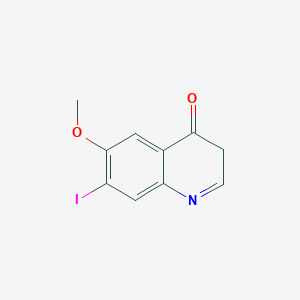
![6-Phenyl-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B15328663.png)

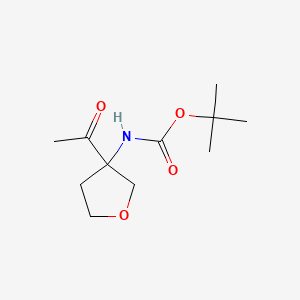
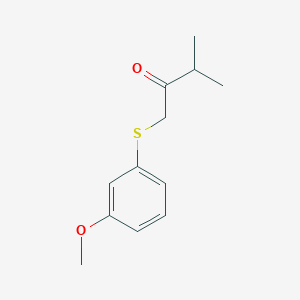
![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(3,5-bis(trifluoromethyl)phenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B15328679.png)
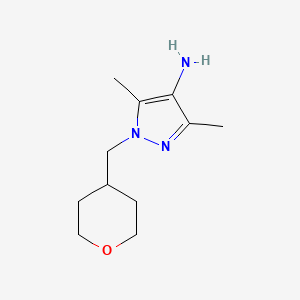

![Methyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B15328689.png)
